molecular formula C12H16FN3O B1603179 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline CAS No. 223513-02-8

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline

Cat. No.: B1603179
CAS No.: 223513-02-8
M. Wt: 237.27 g/mol
InChI Key: OECCVDNJKOKUMN-UHFFFAOYSA-N
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Description

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a piperazine ring substituted with an acetyl group and a fluorine atom on the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline typically involves the reaction of 5-fluoro-2-nitroaniline with 1-acetylpiperazine under specific conditionsThe reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-pressure hydrogenation for the reduction step and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The piperazine ring enhances the compound’s solubility and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Acetyl-piperazin-1-YL)-3-chloroaniline
  • 4-(4-Acetyl-piperazin-1-YL)-2-fluoroaniline
  • 1-Acetylpiperazine

Uniqueness

2-(4-Acetyl-piperazin-1-YL)-5-fluoroaniline is unique due to the specific positioning of the acetyl group and the fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c1-9(17)15-4-6-16(7-5-15)12-3-2-10(13)8-11(12)14/h2-3,8H,4-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OECCVDNJKOKUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593625
Record name 1-[4-(2-Amino-4-fluorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223513-02-8
Record name 1-[4-(2-Amino-4-fluorophenyl)piperazin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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